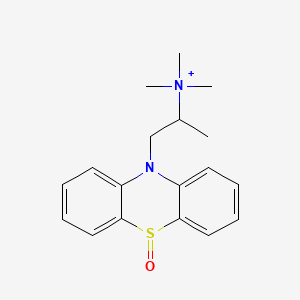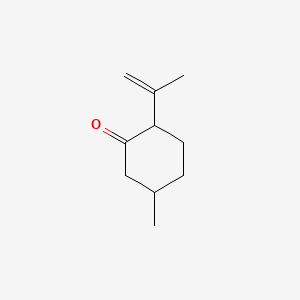
2-(3,4-Dimethoxyphenyl)acetamide
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)acetamide is an organic compound with the molecular formula C12H17NO3 It is a derivative of acetamide, where the acetamide group is attached to a 3,4-dimethoxyphenyl group
Análisis Bioquímico
Biochemical Properties
2-(3,4-Dimethoxyphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the P2X7 purinergic receptor, acting as a competitive antagonist . This interaction inhibits the receptor’s activity, which is involved in various cellular processes such as inflammation and cell death. Additionally, this compound has been reported to exhibit hypocholesterolemic effects, potentially interacting with enzymes involved in cholesterol metabolism .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to induce central nervous system (CNS) depression, indicating its potential impact on neuronal cells . Furthermore, it has shown hypocholesterolemic activity, suggesting its influence on liver cells involved in cholesterol synthesis and metabolism . The compound also affects plasma glucose levels, indicating its potential impact on pancreatic cells and glucose metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As a competitive antagonist of the P2X7 purinergic receptor, it binds to the receptor and inhibits its activity . This inhibition can lead to reduced inflammation and cell death. Additionally, the compound’s hypocholesterolemic effect may involve the inhibition of enzymes responsible for cholesterol synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard laboratory conditions, with no significant degradation observed . Long-term studies have indicated that its effects on cellular function, such as CNS depression and hypocholesterolemic activity, persist over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 50 to 400 mg/kg do not cause mortality in mice, indicating a relatively high safety margin . At higher doses, the compound may exhibit toxic or adverse effects, such as CNS depression and alterations in cardiovascular function . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites . The compound’s hypocholesterolemic effect suggests its involvement in cholesterol metabolism pathways . Additionally, its impact on plasma glucose levels indicates potential interactions with metabolic pathways related to glucose homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to various cellular compartments
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be localized to specific cellular compartments, such as the cytoplasm or organelles, depending on its interactions with targeting signals or post-translational modifications . These localizations can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired acetamide .
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solvents like dichloromethane and the application of azeotropic distillation techniques can help in the efficient removal of water and other by-products, thus improving the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxyphenylacetic acid.
Reduction: 3,4-Dimethoxyphenylethylamine.
Substitution: Various substituted acetamides depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)acetamide involves its interaction with various molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylethylamine
- N-Acetyl-3,4-dimethoxyphenethylamine
Uniqueness
2-(3,4-Dimethoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it possesses both the acetamide and dimethoxyphenyl groups, allowing it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOZWFDSYIYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205203 | |
| Record name | 3,4-Dimethoxyphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-56-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5663-56-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxyphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYPHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OBB6GM5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(3,4-Dimethoxyphenyl)acetamide interact with its biological target and what are the downstream effects?
A1: Research primarily focuses on a derivative of this compound, specifically A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino) methyl] amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide), as a potent and selective antagonist of the P2X7 receptor. [] A-740003 competitively binds to the P2X7 receptor, preventing its activation by ATP. This, in turn, inhibits the downstream effects of P2X7 activation, including:
- Reduced intracellular calcium influx: P2X7 receptor activation typically leads to rapid increases in intracellular calcium. A-740003 blocks this influx. []
- Suppressed IL-1β release: P2X7 activation triggers the release of the pro-inflammatory cytokine IL-1β. A-740003 inhibits this release, demonstrating its anti-inflammatory potential. []
- Inhibition of pore formation: Prolonged P2X7 activation can lead to the formation of cytolytic pores in the cell membrane. A-740003 effectively blocks this pore formation, protecting cells from damage. []
Q2: What is the structural characterization of this compound?
A2: While specific spectroscopic data is unavailable in the provided research, we can deduce some structural information:
Q3: Can you describe the structure-activity relationship (SAR) of this compound derivatives, particularly regarding P2X7 receptor antagonism?
A3: Although the provided research doesn't delve into a detailed SAR analysis for this compound derivatives, it highlights the importance of the this compound moiety in A-740003 for P2X7 receptor binding. [] Further research exploring modifications to this core structure and other substituents on the molecule would be needed to establish a comprehensive SAR profile and understand how specific structural changes influence P2X7 receptor antagonism, potency, and selectivity.
Q4: What are the potential applications of this compound derivatives, particularly in a therapeutic context?
A4: Given the potent and selective P2X7 receptor antagonism displayed by A-740003, this compound derivatives hold promise for treating conditions where P2X7 receptor activation contributes to the pathology. [] These include:
- Neuropathic pain: A-740003 demonstrated significant analgesic effects in rat models of neuropathic pain, indicating its potential for treating conditions like chronic pain and nerve injury. []
- Inflammatory disorders: The anti-inflammatory properties of A-740003, attributed to its inhibition of IL-1β release, suggest its potential application in treating inflammatory diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















